N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-bromobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-bromobenzamide is a complex organic compound that features a benzothiazole ring, a methyl group, and a bromobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-bromobenzamide typically involves the following steps:
Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Introduction of Methyl Group: The methyl group can be introduced via Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst such as aluminum chloride.
Bromination: The bromobenzamide moiety can be introduced through bromination of the corresponding benzamide using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-bromobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the benzamide moiety can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-bromobenzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Material Science: The compound can be used in the synthesis of advanced materials with unique electronic or optical properties.
Biological Studies: It can be used as a probe to study biological pathways and interactions at the molecular level.
Mechanism of Action
The mechanism of action of N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-bromobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole ring can interact with the active site of enzymes, while the bromobenzamide moiety can form hydrogen bonds or hydrophobic interactions with the target. This can lead to inhibition or activation of the target, resulting in the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(6-Methyl-benzothiazol-2-yl)-phenyl)-2-(4-propyl-phenoxy)-acetamide
- N-(5-Benzothiazol-2-yl-2-methyl-phenyl)-2-(4-bromo-phenoxy)-acetamide
- N-(2-Ethyl-6-methyl-phenyl)-2-(2-oxo-benzothiazol-3-yl)-acetamide
Uniqueness
N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-bromobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the bromine atom allows for further functionalization, while the benzothiazole ring provides a rigid and planar structure that can interact effectively with molecular targets.
Properties
Molecular Formula |
C21H15BrN2OS |
---|---|
Molecular Weight |
423.3g/mol |
IUPAC Name |
N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-bromobenzamide |
InChI |
InChI=1S/C21H15BrN2OS/c1-13-6-7-15(21-24-17-4-2-3-5-19(17)26-21)12-18(13)23-20(25)14-8-10-16(22)11-9-14/h2-12H,1H3,(H,23,25) |
InChI Key |
BXBZYDCJGKDIGT-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3S2)NC(=O)C4=CC=C(C=C4)Br |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3S2)NC(=O)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.